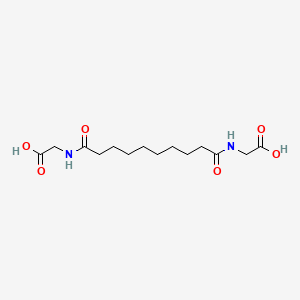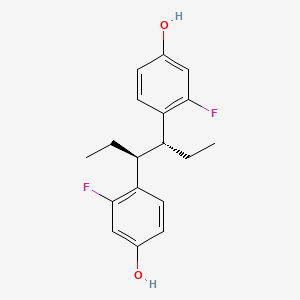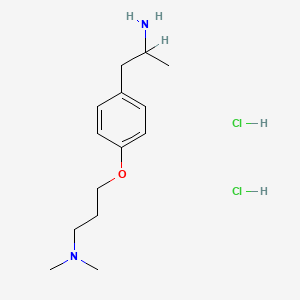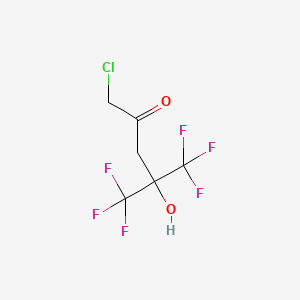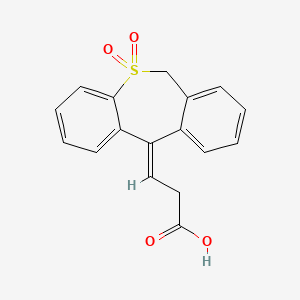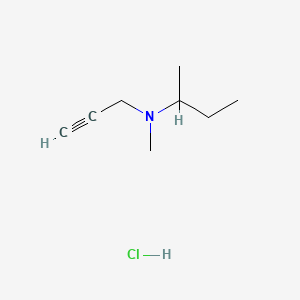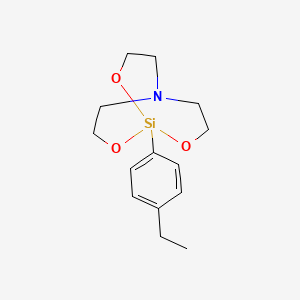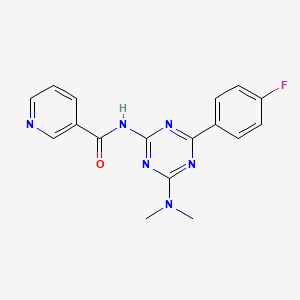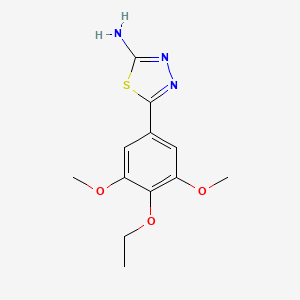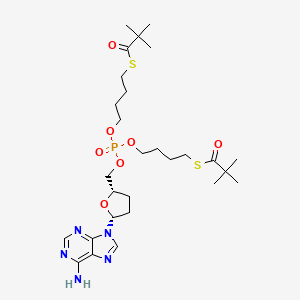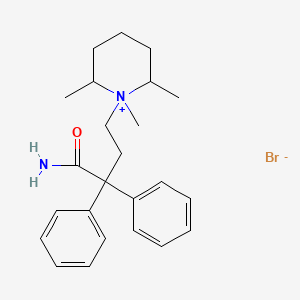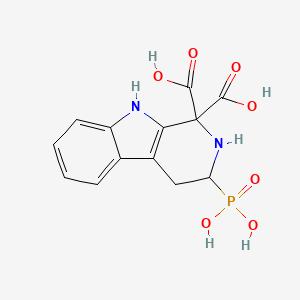
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Alkyl Groups: The ethyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Heptyl Chain: The heptyl chain with dihydroxy groups is attached through a series of reactions, including oxidation and reduction steps to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups on the heptyl chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the oxidation state of the functional groups.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a longer alkyl chain with dihydroxy groups, potentially leading to different interactions and effects.
Propiedades
Número CAS |
86257-54-7 |
|---|---|
Fórmula molecular |
C17H28N4O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
7-(6,7-dihydroxyheptyl)-3-ethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-3-9-21-16(24)14-15(20(4-2)17(21)25)18-12-19(14)10-7-5-6-8-13(23)11-22/h12-13,22-23H,3-11H2,1-2H3 |
Clave InChI |
LFNWAQIYYXCBOL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=C(N=CN2CCCCCC(CO)O)N(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


